2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
The compound “2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . It’s a part of the triazolopyridine family, which are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, has been confirmed by various spectroscopic techniques including IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry . The specific molecular structure of “2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not available in the retrieved data.Physical And Chemical Properties Analysis
The parent compound, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a pale yellow solid with a melting point of 188–189 °C . The specific physical and chemical properties of “2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis
Antimicrobial Agents
Research on thiophene-based heterocycles, including triazolopyridine derivatives, has demonstrated potential antimicrobial properties. These compounds, through their unique structure-activity relationships, have shown efficacy against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Mabkhot et al., 2016).
Supramolecular Synthons
The study of triazolopyridine derivatives with different substituents has revealed their ability to form diverse supramolecular synthons in the solid state. These findings are valuable for the pharmaceutical development of these compounds and their application in crystal engineering, demonstrating the impact of substituents on their electronic and intermolecular interactional characteristics (Chai et al., 2019).
Pharmacological Evaluation
- Novel Thiazolo-Triazolopyridines: A series of novel thiazolo-[1,2,4]triazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. The study identified compounds with significant biological activity against a range of microorganisms, highlighting the chemical versatility and potential utility of triazolopyridine derivatives in antimicrobial drug discovery (Suresh et al., 2016).
Antioxidant Activity
- Novel Triazolopyridine Hybrids: Research into novel pyrimido[4,5-c]isoquinoline and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinoline hybrids synthesized through one-pot methods has shown that some compounds exhibit potent antioxidant activity. This suggests their potential therapeutic use and importance in studying the antioxidant properties of triazolopyridine derivatives (Narsimha et al., 2018).
Molecular Docking and Inhibitory Profile
- Molecular Docking Studies: Triazolopyridine derivatives have been subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins. This indicates their potential as bioactive molecules in drug design and development, with applications in antimicrobial and antioxidant activities (Flefel et al., 2018).
properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-14-3-4-16(11-15(14)2)12-23-19(24)22-13-17(5-6-18(22)20-23)28(25,26)21-7-9-27-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUIAOBGEDKEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
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